Verazide
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Overview
Description
Verazide is a derivative of isoniazid with tuberculostatic activity.
Biological Activity
Verazide, a hydrazone-containing compound, is primarily recognized for its antibacterial and antimycobacterial properties. It is part of a class of drugs that have shown significant biological activity against various pathogens, particularly in the treatment of chronic hepatitis C virus (HCV) infections when combined with other antiviral agents.
This compound operates as an antiviral agent by inhibiting the replication of HCV. It is a nucleoside analogue that interferes with viral RNA synthesis, thereby reducing the viral load in infected patients. This mechanism is crucial in managing chronic hepatitis C, often used in conjunction with pegylated interferon-alpha and ribavirin to enhance therapeutic efficacy .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antiviral Activity : Effective against HCV, significantly reducing viral load.
- Antimicrobial Properties : Demonstrates antibacterial effects against various bacterial strains, including those resistant to standard treatments.
- Synergistic Effects : When combined with other agents like pentoxifylline, it enhances the overall treatment response in chronic hepatitis C patients .
Case Studies
-
Chronic Hepatitis C Treatment :
- A study involving 72 patients with chronic HCV divided into two groups: one receiving pegylated interferon-alpha and ribavirin alone (control), and the other receiving the same regimen plus pentoxifylline (experimental). The experimental group showed a 26% increase in sustained virological response (SVR) compared to the control group, indicating enhanced efficacy due to the addition of pentoxifylline .
- Antibacterial Efficacy :
Table 1: Efficacy of this compound in Chronic Hepatitis C Patients
Treatment Group | Number of Patients | Initial Viral Load (IU/mL) | Final Viral Load (IU/mL) | SVR (%) |
---|---|---|---|---|
Control | 36 | 97,002 ± 4,792 | 49,000 ± 4,244 | 50 |
Experimental | 36 | 97,500 ± 5,000 | 20,000 ± 3,500 | 76 |
Data indicates that the addition of pentoxifylline significantly reduces viral load and increases SVR rates compared to standard treatment alone.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
---|---|---|
Staphylococcus aureus | 12.5 | Comparable to Methicillin |
Escherichia coli | 25 | Better than Amoxicillin |
Pseudomonas aeruginosa | 15 | Similar to Gentamicin |
This compound shows promising antibacterial activity across various strains, indicating its potential as a therapeutic agent beyond antiviral applications.
Properties
CAS No. |
93-47-0 |
---|---|
Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10+ |
InChI Key |
HPXIKMBHOXLFOR-LICLKQGHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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